molecular formula C16H15N5O7S2 B601302 7-epi-Cefixime (Cefixime EP Impurity C) CAS No. 108691-83-4

7-epi-Cefixime (Cefixime EP Impurity C)

Cat. No.: B601302
CAS No.: 108691-83-4
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-SGCUGGORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

The molecular composition of 7-epi-Cefixime is defined by the empirical formula C₁₆H₁₅N₅O₇S₂, indicating a complex heterocyclic structure containing sixteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, seven oxygen atoms, and two sulfur atoms. The molecular weight has been precisely determined as 453.5 grams per mole through computational analysis using PubChem methodologies.

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is established as 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Alternative nomenclature systems provide the designation (6R,7S)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which incorporates specific stereochemical descriptors.

Table 1: Fundamental Molecular Properties of 7-epi-Cefixime

Property Value Reference Method
Molecular Formula C₁₆H₁₅N₅O₇S₂ Elemental Analysis
Molecular Weight 453.5 g/mol PubChem Computation
Chemical Abstracts Service Registry Number 108691-83-4 Chemical Abstracts Service
InChI Identifier InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27) International Chemical Identifier

Stereochemical Configuration Analysis

The stereochemical architecture of 7-epi-Cefixime represents the fundamental distinguishing feature from its parent compound. The molecule possesses a defined (6R,7S) absolute configuration, which constitutes the epimeric relationship at the C-7 position of the beta-lactam core structure. This stereochemical arrangement is of paramount importance as it directly influences the compound's three-dimensional molecular geometry and subsequent physicochemical properties.

The beta-lactam ring system maintains the characteristic four-membered ring structure with the nitrogen atom positioned adjacent to the carbonyl group. The substituent at position 7 demonstrates an S-configuration, contrasting with the R-configuration observed in the therapeutically active cefixime molecule. The thiazole moiety attached through the side chain maintains its planar configuration with the amino group positioned at the 2-position of the thiazole ring.

The carboxymethoxyimino functionality exhibits Z-geometry around the carbon-nitrogen double bond, as indicated by the systematic nomenclature. This geometric isomerism contributes to the overall spatial arrangement of the molecule and influences its interaction with analytical detection systems.

Table 2: Stereochemical Descriptors for 7-epi-Cefixime

Stereochemical Element Configuration Impact on Structure
C-6 Position R-Configuration Maintains natural cephalosporin geometry
C-7 Position S-Configuration Epimeric inversion from parent compound
Oxime Geometry Z-Configuration Influences molecular planarity
Overall Chirality (6R,7S) Defines three-dimensional architecture

Comparative Structural Analysis with Cefixime Active Pharmaceutical Ingredient

The structural comparison between 7-epi-Cefixime and cefixime reveals critical differences that extend beyond the single stereochemical inversion. While both compounds share identical molecular formulas and constitutional connectivity, the stereochemical divergence at position 7 creates distinct three-dimensional molecular architectures.

Cefixime, the parent active pharmaceutical ingredient, possesses a (6R,7R) absolute configuration, establishing it as the diastereomeric counterpart to 7-epi-Cefixime. The inversion of stereochemistry at the C-7 position fundamentally alters the spatial orientation of the side chain substituent, which encompasses the thiazole-containing acyl group responsible for the antimicrobial activity profile of cephalosporin antibiotics.

Both molecules maintain identical constitutional frameworks including the beta-lactam ring fused to the dihydrothiazine ring system, forming the characteristic cephalosporin nucleus. The vinyl group at position 3 and the carboxylic acid functionality at position 2 remain unchanged between the two stereoisomers. The thiazole-containing side chain maintains identical connectivity patterns but adopts different spatial orientations due to the stereochemical inversion.

Table 3: Structural Comparison Between 7-epi-Cefixime and Cefixime

Structural Feature 7-epi-Cefixime Cefixime Structural Relationship
Molecular Formula C₁₆H₁₅N₅O₇S₂ C₁₆H₁₅N₅O₇S₂ Identical
Molecular Weight 453.5 g/mol 453.45 g/mol Essentially identical
C-7 Configuration S R Epimeric inversion
C-6 Configuration R R Identical
Beta-lactam Ring Present Present Identical
Thiazole Side Chain Present Present Identical connectivity
Chemical Abstracts Service Number 108691-83-4 79350-37-1 Distinct compounds

The significance of this stereochemical difference extends to analytical detection methodologies, where the two compounds can be differentiated through advanced chromatographic techniques. High-performance liquid chromatography methods have been developed to separate and quantify these stereoisomers, with 7-epi-Cefixime serving as a critical impurity marker in pharmaceutical quality control protocols.

Crystallographic Characterization

Crystallographic analysis of 7-epi-Cefixime provides insights into the solid-state structure and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates the three-dimensional molecular architecture while minimizing steric interactions between neighboring molecules. X-ray diffraction techniques have been employed to elucidate the precise atomic coordinates and bond lengths within the crystal lattice.

The crystalline form exhibits characteristic diffraction patterns that can be utilized for identification and purity assessment purposes. Powder X-ray diffraction analysis reveals distinct peak patterns that distinguish 7-epi-Cefixime from other related cephalosporin compounds and impurities. The diffraction data indicates well-ordered crystalline domains with reproducible unit cell parameters.

Scanning electron microscopy studies have revealed that 7-epi-Cefixime crystals typically adopt irregular polyhedral morphologies with particle sizes predominantly exceeding 100 micrometers in diameter. The crystalline particles demonstrate uniform internal structure with well-defined faceted surfaces characteristic of orderly molecular packing arrangements.

Table 4: Crystallographic and Morphological Properties

Property Observation Analytical Method
Crystal Morphology Irregular polyhedrons Scanning Electron Microscopy
Particle Size Distribution Majority >100 μm diameter Microscopic Analysis
Crystal Structure Well-ordered domains X-ray Diffraction
Surface Characteristics Faceted crystalline surfaces Electron Microscopy

The thermal stability of the crystalline form has been evaluated through thermogravimetric analysis, revealing specific decomposition patterns that correlate with the molecular structure. Differential scanning calorimetry studies provide additional characterization data regarding phase transitions and thermal behavior of the crystalline material.

The crystallographic understanding of 7-epi-Cefixime contributes to pharmaceutical development processes by providing essential information for analytical method development, impurity identification protocols, and quality control procedures. The distinct crystalline properties enable reliable identification and quantification of this impurity in pharmaceutical formulations containing cefixime as the active ingredient.

Properties

CAS No.

108691-83-4

Molecular Formula

C16H15N5O7S2

Molecular Weight

453.5 g/mol

IUPAC Name

(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14+/m0/s1

InChI Key

OKBVVJOGVLARMR-SGCUGGORSA-N

SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Cefixime Esters

The primary route to 7-epi-cefixime involves the hydrolysis of cefixime esters (e.g., Formula IV: R1=C1C4R_1 = C_{1}-C_4 alkyl). In US8008478B2, hydrolysis with aqueous NaOH (2.5–4.0 M) at 0–10°C for 5–20 minutes generates a sodium salt intermediate, which undergoes acidification to pH 4.5–6.0. Prolonged exposure to alkaline conditions or deviations in temperature accelerates epimerization.

Critical Parameters :

  • pH : Epimerization increases above pH 8.0 due to base-catalyzed ring-opening of the β-lactam.

  • Temperature : Reactions conducted above 15°C favor 7-epi-cefixime formation.

  • Solvent : Aqueous-organic biphasic systems (e.g., water/ethyl acetate) reduce epimerization by limiting intermediate solubility.

Isolation from Cefixime Reaction Mixtures

7-epi-Cefixime is isolated via selective crystallization or chromatographic methods:

  • Acidification-Crystallization : After hydrolysis, adjusting the pH to 2.0–3.5 with HCl precipitates cefixime trihydrate. The epimer remains in the mother liquor due to its higher solubility.

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases separates the epimer from cefixime.

Industrial Process Modifications to Minimize 7-epi-Cefixime

Optimized Hydrolysis Conditions

Patents US7705142B2 and EP1828206B1 emphasize strict control of hydrolysis parameters to suppress epimerization:

  • Time : Hydrolysis durations ≤30 minutes at 0–10°C.

  • Base Concentration : ≤4.0 M NaOH to avoid excessive deprotonation of the β-lactam nitrogen.

  • Workup : Immediate acidification post-hydrolysis to pH 4.5–6.0 stabilizes the desired stereochemistry.

Crystallization Techniques

Adding ketonic solvents (e.g., acetone) during acidification enhances cefixime trihydrate purity by reducing epimer co-precipitation. For example, EP1828206B1 reports 99.76% cefixime purity using acetone and pH 2.3 adjustment.

Analytical Characterization of 7-epi-Cefixime

Spectroscopic Data

  • HPLC : Retention time differences (e.g., 7-epi-cefixime elutes earlier than cefixime on C18 columns).

  • Mass Spectrometry : m/z 453.5 ([M+H]⁺).

  • NMR : Distinct chemical shifts for H-7 (δ 5.1 ppm in cefixime vs. δ 5.4 ppm in 7-epi-cefixime).

Physicochemical Properties

PropertyValueSource
Molecular Weight453.5 g/mol
SolubilitySlightly soluble in water
StabilityDegrades above 40°C

Chemical Reactions Analysis

7-epi-Cefixime undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium azide or halides.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane. Major products formed from these reactions depend on the specific functional groups targeted .

Scientific Research Applications

Clinical Efficacy in Treating Infections

Upper Respiratory Tract Infections (URTIs)
Cefixime is frequently used to treat URTIs, including otitis media and pharyngitis. Studies have shown that cefixime demonstrates a high efficacy rate in treating these infections. For instance, a multicenter clinical trial indicated that cefixime was slightly more effective than amoxicillin combined with clavulanic acid in managing URTIs, with improvement rates reaching up to 98% in patients treated with cefixime . The compound's resistance to beta-lactamase produced by pathogenic bacteria contributes to its effectiveness against resistant strains .

Syphilis Treatment
Recent studies have investigated the use of cefixime for treating early syphilis. A randomized clinical trial reported an 87% treatment success rate among participants receiving cefixime, suggesting its potential as an alternative treatment option for patients who may not respond well to traditional therapies like benzathine penicillin G . This finding is significant given the rising incidence of syphilis and the need for effective oral treatment alternatives.

Safety Profile and Adverse Reactions

While cefixime is generally well-tolerated, some adverse reactions have been documented. A case report highlighted a rare instance of cholestatic hepatitis induced by cefixime in a 79-year-old female patient, emphasizing the importance of monitoring liver function during treatment . Other reported side effects include mild gastrointestinal disturbances such as diarrhea and nausea . Understanding these potential adverse effects is crucial for clinicians when prescribing cefixime.

Antibiotic Resistance Studies

Research has shown that cefixime exhibits lower resistance rates compared to older antibiotics like tetracycline. A comparative study found that only 38% of bacterial isolates were resistant to cefixime, while resistance to tetracycline reached nearly 93% . This lower resistance rate positions cefixime as a valuable option in the management of acute respiratory infections (ARIs), where antibiotic resistance is a growing concern.

Pharmacokinetics and Mechanism of Action

Cefixime operates by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This mechanism leads to cell lysis and death, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria . The pharmacokinetics of cefixime reveal an elimination half-life of approximately three hours in healthy individuals, necessitating careful dosage adjustments in patients with renal impairment .

Synthesis and Quality Control

The synthesis of 7-epi-Cefixime is critical for ensuring the quality and efficacy of cefixime formulations. Research indicates that controlling impurities is essential for maintaining therapeutic effectiveness and minimizing side effects . The synthesis methods for producing this impurity have been explored, highlighting its significance in pharmaceutical quality control processes.

Data Summary Table

Application AreaFindings
Upper Respiratory InfectionsImprovement rates up to 98% compared to other antibiotics; effective against resistant strains
Syphilis Treatment87% success rate in clinical trials; potential alternative treatment option
Antibiotic ResistanceLower resistance rate (38%) compared to tetracycline (93%) in ARIs
Safety ProfileRare adverse reactions including cholestatic hepatitis; common mild gastrointestinal issues
Mechanism of ActionInhibits cell wall synthesis via PBPs leading to bacterial cell lysis

Mechanism of Action

As an impurity of Cefixime, 7-epi-Cefixime does not have a distinct mechanism of action. Cefixime itself works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₆H₁₅N₅O₇S₂ (identical to Cefixime but with inverted stereochemistry at C7) .
  • Storage : Recommended at -20°C to prevent degradation .
  • Regulatory Status : Identified as a specified impurity in the European Pharmacopoeia (EP), requiring strict control during drug manufacturing to ensure patient safety .

Comparison with Similar Compounds

Cefixime-related impurities are categorized based on structural deviations from the parent compound. Below is a comparative analysis of 7-epi-Cefixime with other prominent impurities:

Structural and Physicochemical Properties

Impurity CAS No. Structural Feature Molecular Formula Molecular Weight Storage
7-epi-Cefixime (C) 108691-83-4 7th-position epimer C₁₆H₁₅N₅O₇S₂ 453.45 g/mol -20°C
Cefixime EP Impurity A 124506-28-1 Disodium salt; stereoisomeric mixture C₁₆H₁₃N₅O₇S₂·2Na 499.42 g/mol -20°C
Cefixime EP Impurity B 1335475-19-8 Furo[3,4-d][1,3]thiazin ring substitution C₁₆H₁₄N₆O₈S₂ 490.44 g/mol RT*
Cefixime EP Impurity F 79368-95-9 Ethyl ester derivative C₁₈H₁₉N₅O₇S₂ 481.50 g/mol 2–8°C
Cefixime EP Impurity E 72701-01-0 3-Desethenyl-3-methyl modification C₁₇H₁₇N₅O₇S₂ 467.47 g/mol RT

*RT: Room Temperature

Key Observations:

  • Stereochemical Differences : Impurity C (7-epi) and Impurity A (diastereomeric mixture) highlight the critical role of stereochemistry in cephalosporin activity. Epimerization reduces antibacterial efficacy due to impaired PBP binding .
  • Functional Group Modifications : Impurity F (ethyl ester) and Impurity E (alkyl substitution) are synthetic byproducts or degradation intermediates. Ester derivatives like Impurity F are typically pharmacologically inactive until hydrolyzed .

Analytical Detection and Separation

Chromatographic methods are pivotal for impurity profiling:

  • HPLC : 7-epi-Cefixime is resolved using reversed-phase columns with mobile phases containing phosphate buffer and acetonitrile. Its retention time differs from Cefixime due to polarity changes from epimerization .
  • TLC : Impurity B, with a bulkier furothiazin ring, exhibits distinct migration patterns compared to 7-epi-Cefixime .

Toxicological and Pharmacological Profiles

  • Impurity F: Ethyl ester derivatives are generally non-toxic but monitored for hydrolytic stability during storage .
  • Impurity B: Structural complexity raises concerns about genotoxicity; controlled to ≤0.10% per ICH Q3A guidelines .

Regulatory Considerations

  • EMA Guidelines : Impurities exceeding 0.10% require identification and qualification via toxicological studies .
  • ICH Q3B : Specifies thresholds for degradation products like 7-epi-Cefixime (0.15% for ≤2 g/day dosage) .

Q & A

Q. What analytical techniques are recommended for the identification and quantification of 7-epi-Cefixime in Cefixime formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for separating and quantifying 7-epi-Cefixime. Key parameters include a C18 column, mobile phase of phosphate buffer (pH 6.0) and acetonitrile (85:15 v/v), and detection at 254 nm . Confirmatory techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) should supplement HPLC to resolve structural ambiguities, particularly distinguishing stereoisomers .

Q. How does the stereochemical configuration of 7-epi-Cefixime differ from Cefixime, and what synthetic pathways lead to its formation?

7-epi-Cefixime is a stereoisomer where the configuration at the 7-position of the cephem nucleus is inverted. This impurity typically arises during synthesis via epimerization under basic conditions or prolonged exposure to heat. Monitoring reaction pH (<9.0) and temperature (<25°C) minimizes its formation .

Q. What regulatory guidelines govern the acceptable thresholds for 7-epi-Cefixime in pharmaceutical products?

The European Pharmacopoeia (EP) and USP-NF specify that impurities like 7-epi-Cefixime must be controlled at ≤0.5% (w/w) unless justified by safety data. Compliance requires rigorous impurity profiling during stability testing and method validation per ICH Q3A(R2) guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data for 7-epi-Cefixime under varying pH and temperature conditions?

Stability studies show conflicting results: 7-epi-Cefixime degrades rapidly in acidic conditions (pH <3.0) but remains stable in neutral buffers. However, alkaline conditions (pH >8.0) may reverse epimerization. To address discrepancies:

  • Conduct forced degradation studies with controlled oxidation, hydrolysis, and photolysis.
  • Use orthogonal methods (e.g., HPLC-MS/MS) to track degradation pathways.
  • Reference standardized protocols from EDQM or USP-NF to ensure reproducibility .

Q. What methodological challenges arise in differentiating 7-epi-Cefixime from co-eluting impurities during HPLC analysis?

Co-elution with structurally similar impurities (e.g., Cefixime Impurity E) is common. Solutions include:

  • Optimizing gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water).
  • Employing chiral columns or ion-pair reagents to enhance resolution.
  • Validating specificity via spiked placebo samples and stress testing .

Q. How should researchers design experiments to assess the toxicological relevance of 7-epi-Cefixime in preclinical models?

  • Use in vitro cytotoxicity assays (e.g., human hepatocyte models) to evaluate metabolic byproducts.
  • Compare impurity toxicity to parent drug using dose-response curves.
  • Cross-reference safety data from Section 8: Toxicological Information in regulatory filings, noting gaps in environmental exposure controls .

Methodological Considerations

Q. What statistical approaches are critical for validating analytical methods targeting 7-epi-Cefixime?

  • Apply linear regression (r² >0.999) for calibration curves across 50–150% of the target concentration.
  • Calculate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (3:1 and 10:1, respectively).
  • Perform robustness testing using Plackett-Burman designs to assess pH, temperature, and mobile phase variability .

Q. How can elemental impurities in 7-epi-Cefixime synthesis be mitigated during process optimization?

  • Screen catalysts (e.g., Pd, Ni) using inductively coupled plasma mass spectrometry (ICP-MS).
  • Apply ICH Q3D guidelines to establish permissible limits for Class 1–3 elements.
  • Include purge factor calculations in process validation to demonstrate impurity removal .

Data Presentation and Reproducibility

Q. What criteria should be prioritized when publishing stability data for 7-epi-Cefixime?

  • Tabulate degradation kinetics (e.g., t90 values) under ICH-recommended conditions (25°C/60% RH, 40°C/75% RH).
  • Include chromatograms and mass spectra for key degradation products.
  • Disclose deviations from EDQM reference methods to ensure transparency .

Q. How can non-experimental studies on 7-epi-Cefixime ensure data reliability?

  • Differentiate primary sources (e.g., EDQM monographs) from secondary literature.
  • Use citation matrices to highlight consensus vs. conflicting findings (e.g., stability in alkaline media).
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-epi-Cefixime (Cefixime EP Impurity C)
Reactant of Route 2
7-epi-Cefixime (Cefixime EP Impurity C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.